tert-Butyl 2-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate
Description
Properties
Molecular Formula |
C14H26N2O2 |
|---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl 2-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-6-4-5-14(10-16)7-11(8-14)9-15/h11H,4-10,15H2,1-3H3 |
InChI Key |
PGLFFISCWKFIID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC(C2)CN |
Origin of Product |
United States |
Preparation Methods
Three-Step Synthesis from Tertiary Amine Precursors
A patent (CN111533745A) outlines a three-step process for synthesizing structurally related azaspiro compounds:
- Step 1 : Reaction of a piperidine derivative with triethyloxonium tetrafluoroborate in dichloromethane to form an intermediate iminium ion.
- Step 2 : Condensation with benzyl (2-hydrazino-2-oxoethylidene) aminomethyl ester in toluene under reflux to construct the triazolodiazepine core.
- Step 3 : Hydrogenolysis using palladium hydroxide on carbon in methanol to remove protecting groups.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Triethyloxonium tetrafluoroborate, CH₂Cl₂, 25°C, 12h | 61% |
| 2 | Toluene, 110°C, 2h | 43% |
| 3 | Pd(OH)₂/C, H₂, MeOH, RT, overnight | 64% |
Spiro Ring Formation via Ring Expansion
A scalable method involves Zn/Cu-mediated spiroannulation of tert-butyl 4-methylenepiperidine-1-carboxylate with trichloroacetyl chloride (Scheme 1):
- Reaction : Zn/Cu couple in tert-butyl methyl ether with trichloroacetyl chloride.
- Workup : Quenching with NH₄Cl and purification via silica gel chromatography.
Optimization :
Reductive Amination Strategy
Aminomethyl groups are introduced via reductive amination of ketone intermediates (Table 1):
- Intermediate : tert-Butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate.
- Reagents : NH₄OAc, NaBH₃CN, MeOH.
- Conditions : RT, 12h.
Performance :
| Entry | Reducing Agent | Yield |
|---|---|---|
| 1 | NaBH₃CN | 78% |
| 2 | NaBH₄ | 32% |
Experimental Procedures
Stepwise Synthesis (Adapted from CN111533745A)
Step 1 : tert-Butyl 3-(chloromethyl)-6,7-dihydro-5H-triazolo[4,3-a]diazepine-8(9H)-carboxylate
- Procedure :
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 5.25 (1H, s), 4.10 (2H, s), 1.40 (9H, s).
Optimization Strategies
Catalytic Hydrogenation
Alternative catalysts for Step 3:
| Catalyst | H₂ Pressure | Time | Yield |
|---|---|---|---|
| Pd/C (10%) | 40 psi | 12h | 64% |
| Raney Ni | 50 psi | 8h | 58% |
Solvent Effects on Spiroannulation
| Solvent | Dielectric Constant | Yield |
|---|---|---|
| tert-Butyl methyl ether | 4.3 | 15% |
| THF | 7.5 | 9% |
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Conditions | Purity |
|---|---|---|
| HPLC | C18, MeCN/H₂O (70:30) | 95% |
| LC-MS | ESI+, m/z 255.2 | 97% |
Chemical Reactions Analysis
tert-Butyl 2-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
tert-Butyl 2-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound’s unique spirocyclic structure makes it valuable in the development of new synthetic methodologies and the synthesis of complex organic molecules.
Biological Studies: Researchers use this compound to study its interactions with biological targets, including enzymes and receptors, to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets in biological systems. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The spirocyclic structure provides rigidity, which can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 1440961-44-3
- Molecular Formula : C₁₄H₂₆N₂O₂
- Molecular Weight : 254.37 g/mol
- Structure: Features a spiro[3.5]nonane core with a 6-aza ring, a tert-butyloxycarbonyl (Boc) protecting group at position 6, and an aminomethyl substituent at position 2 .
Applications: This compound is a versatile intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors, kinase modulators, and other bioactive molecules.
Comparison with Structural Analogs
Variations in Spiro Ring Systems
Substituent Modifications
Functional Group Impact on Reactivity
- Aminomethyl Group (Target Compound): Enables nucleophilic alkylation or reductive amination, making it a preferred intermediate for drug candidates .
- Oxo Group (CAS 1359704-84-9) : Limits reactivity to reductions (e.g., to form amines) or condensations, narrowing synthetic utility .
Biological Activity
Tert-butyl 2-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate is a complex organic compound notable for its spirocyclic structure, which contributes to its unique biological properties. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, pharmacology, and related fields.
- Molecular Formula : C13H24N2O2
- Molecular Weight : 240.347 g/mol
- CAS Number : 1363381-69-4
The compound features a tert-butyl group that enhances its hydrophobicity, potentially improving membrane penetration and biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The spirocyclic structure may allow for unique binding interactions that enhance its efficacy in specific applications.
Biological Activity Highlights
- Antimicrobial Properties : Recent studies indicate that compounds with similar structures exhibit significant antimicrobial activity against multidrug-resistant pathogens. For example, derivatives of related spiro compounds showed promising results against Staphylococcus aureus and Clostridium difficile with minimum inhibitory concentrations (MIC) as low as 4 μg/mL .
- Pharmacokinetics : The hydrophobic nature of the tert-butyl group aids in the compound's stability and metabolic resistance, potentially leading to prolonged biological activity. Simulation studies suggest that compounds with similar structures exhibit favorable pharmacokinetic profiles, including enhanced membrane penetration and longer half-lives .
- Potential Applications : The compound is being explored for various applications in drug design, particularly in developing new antibiotics and therapeutic agents targeting resistant bacterial strains.
Case Studies
- A study focused on the synthesis of novel phenylthiazoles with a tert-butyl moiety demonstrated enhanced antimicrobial properties compared to their predecessors, suggesting that structural modifications could lead to more effective therapeutic agents .
- Another investigation into the pharmacokinetics of related compounds revealed that the presence of bulky groups like tert-butyl significantly affects membrane permeability and metabolic stability, which are critical for developing effective drugs .
Data Table: Comparison of Biological Activity
| Compound Name | MIC (μg/mL) | Target Pathogen | Notes |
|---|---|---|---|
| This compound | TBD | TBD | Further studies needed |
| Tert-butyl phenylthiazole derivative | 4 | MRSA | Promising antimicrobial activity |
| Tert-butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate | 4 | C. difficile | Significant activity against resistant strains |
Q & A
Q. What are the recommended methods for synthesizing tert-Butyl 2-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate?
Synthesis involves multi-step protocols, including Boc protection of the amine group, spiro ring formation via nucleophilic substitution or cyclization, and deprotection. For example, tert-butyl groups are introduced using di-tert-butyl dicarbonate under basic conditions. Purification typically employs column chromatography, and intermediates are characterized via NMR and mass spectrometry. Similar spiroazetidine derivatives highlight the importance of optimizing reaction conditions (e.g., temperature, solvent) to avoid side reactions .
Q. How should this compound be stored to maintain stability?
Store at 2–8°C in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation or hydrolysis. Avoid exposure to moisture, light, and high temperatures. Stability studies on analogous spiro compounds suggest these conditions preserve structural integrity for months .
Q. What analytical techniques confirm purity and identity post-synthesis?
Essential methods include:
- HPLC/UPLC with UV detection for purity assessment.
- 1H/13C NMR to confirm structural features (e.g., spiro ring, tert-butyl group).
- Mass spectrometry (ESI/HRMS) for molecular weight verification.
- FT-IR to validate functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹). Elemental analysis may supplement these for novel derivatives .
Q. Are there hazardous decomposition products or incompatibilities?
While specific data is limited, structurally related spiro compounds decompose under heat to release carbon monoxide and nitrogen oxides . Avoid strong oxidizers and perform thermal stability tests (e.g., differential scanning calorimetry) to identify decomposition thresholds .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR/MS) be resolved during structural characterization?
Contradictions may arise from impurities, tautomerism, or dynamic effects. Strategies include:
- Orthogonal techniques : HRMS for exact mass; 2D NMR (COSY, HSQC, HMBC) for connectivity.
- X-ray crystallography for definitive structural assignment if crystals are obtainable.
- Computational chemistry : Density Functional Theory (DFT) predicts NMR shifts for comparison with experimental data .
Q. What computational methods predict reactivity and stereochemical outcomes in reactions?
- DFT calculations model transition states to predict regioselectivity in functionalization or ring-opening reactions.
- Molecular docking evaluates binding interactions in biological systems.
- Molecular dynamics simulations assess conformational flexibility of the spiro ring. Software like Gaussian or ORCA is recommended .
Q. How can researchers address the lack of toxicological data during preclinical studies?
Implement tiered testing:
- In vitro assays : Cytotoxicity (MTT, LDH release) in relevant cell lines.
- Ames test for mutagenicity screening.
- Predictive toxicology : Tools like ProTox-II or Derek Nexus estimate hazards based on structural analogs. Acute toxicity studies in model organisms (e.g., zebrafish) provide preliminary in vivo data .
Q. What experimental approaches investigate its potential as a ligand or pharmacophore?
- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target proteins.
- Catalytic studies : Test activity in model reactions (e.g., asymmetric catalysis).
- X-ray crystallography : Resolve ligand-protein complexes to identify binding modes.
- SAR studies : Systematically modify functional groups to optimize activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
